molecular formula C10H10N2O2 B13928975 6-(2-Cyanopropan-2-yl)picolinic acid

6-(2-Cyanopropan-2-yl)picolinic acid

Cat. No.: B13928975
M. Wt: 190.20 g/mol
InChI Key: ISNZZCSRFSNNOS-UHFFFAOYSA-N
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Description

6-(2-Cyanopropan-2-yl)picolinic acid is an organic compound with the molecular formula C10H10N2O2. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a cyano group and a picolinic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid typically involves the reaction of picolinic acid with a suitable cyanating agent. One common method is the cyanoacetylation of picolinic acid using cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

6-(2-Cyanopropan-2-yl)picolinic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-(2-Cyanopropan-2-yl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Cyanopropan-2-yl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the picolinic acid moiety play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound can bind to zinc finger proteins, altering their structure and function, which can affect various cellular processes .

Comparison with Similar Compounds

6-(2-Cyanopropan-2-yl)picolinic acid can be compared with other similar compounds such as:

    Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

    Dipicolinic acid: A compound with two carboxylic acid groups at the 2- and 6-positions of the pyridine ring.

The uniqueness of this compound lies in its cyano group, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-(2-cyanopropan-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-10(2,6-11)8-5-3-4-7(12-8)9(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

ISNZZCSRFSNNOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=CC(=N1)C(=O)O

Origin of Product

United States

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